Cas no 959964-29-5 (Ethyl 6-(chloromethyl)nicotinate hydrochloride)
Ethyl 6-(chloromethyl)nicotinate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(chloromethyl)nicotinate hydrochloride
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- Inchi: 1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5H2,1H3;1H
- InChI Key: SHDJSKNOCAVJGE-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(C(=O)OCC)=CN=1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 175
- Topological Polar Surface Area: 39.2
Ethyl 6-(chloromethyl)nicotinate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207140-5g |
Ethyl 6-(chloromethyl)nicotinate hydrochloride |
959964-29-5 | 95% | 5g |
$1474.00 | 2023-08-31 | |
| Alichem | A029207140-10g |
Ethyl 6-(chloromethyl)nicotinate hydrochloride |
959964-29-5 | 95% | 10g |
$2130.60 | 2023-08-31 | |
| Alichem | A029207140-25g |
Ethyl 6-(chloromethyl)nicotinate hydrochloride |
959964-29-5 | 95% | 25g |
$3551.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750724-1g |
Ethyl 6-(chloromethyl)nicotinate hydrochloride |
959964-29-5 | 98% | 1g |
¥5512.00 | 2024-04-23 |
Ethyl 6-(chloromethyl)nicotinate hydrochloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Ethyl 6-(chloromethyl)nicotinate hydrochloride
Ethyl 6-(chloromethyl)nicotinate hydrochloride: A Comprehensive Overview
Ethyl 6-(chloromethyl)nicotinate hydrochloride, also known by its CAS number 959964-29-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of nicotinates, which are derivatives of nicotinic acid, a key component in various biological processes. The structure of Ethyl 6-(chloromethyl)nicotinate hydrochloride includes a nicotinate moiety with an ethyl ester group and a chloromethyl substituent at the 6-position. These structural features contribute to its unique chemical properties and potential applications.
The synthesis of Ethyl 6-(chloromethyl)nicotinate hydrochloride involves a series of well-established organic reactions. Typically, the starting material is nicotinic acid, which undergoes esterification to form the ethyl ester. Subsequent alkylation introduces the chloromethyl group at the 6-position, followed by protonation to yield the hydrochloride salt. This compound has been studied for its potential as a precursor in drug development, particularly in the design of bioactive molecules with specific pharmacological properties.
Recent research has highlighted the importance of Ethyl 6-(chloromethyl)nicotinate hydrochloride in medicinal chemistry. Studies have demonstrated that this compound exhibits interesting bioactivity, particularly in modulating cellular signaling pathways. For instance, investigations into its interaction with G-protein coupled receptors (GPCRs) have shown promising results, suggesting its potential as a lead compound for therapeutic agents targeting conditions such as inflammation and neurodegenerative diseases.
In addition to its pharmacological applications, Ethyl 6-(chloromethyl)nicotinate hydrochloride has also been explored for its role in agrochemicals. Its ability to influence plant growth and development has led to studies on its use as a plant growth regulator. Researchers have found that this compound can enhance stress tolerance in crops, making it a valuable candidate for sustainable agriculture practices.
The chemical stability and solubility properties of Ethyl 6-(chloromethyl)nicotinate hydrochloride are critical factors influencing its practical applications. Studies have shown that this compound is stable under neutral conditions but may undergo degradation in extreme pH environments. Its solubility in organic solvents such as dichloromethane and ethanol makes it suitable for various synthetic procedures and formulation strategies.
From an environmental perspective, understanding the fate and transport of Ethyl 6-(chloromethyl)nicotinate hydrochloride is essential for assessing its potential impact on ecosystems. Research indicates that this compound undergoes biodegradation under aerobic conditions, with microbial activity playing a significant role in its transformation. This information is crucial for developing safe handling and disposal protocols.
In conclusion, Ethyl 6-(chloromethyl)nicotinate hydrochloride (CAS No: 959964-29-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in understanding its biological and environmental behavior, positions it as a valuable tool in drug discovery, agrochemical development, and material science. Continued research into this compound will undoubtedly unlock further insights into its potential uses and benefits.
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